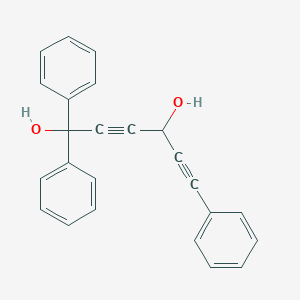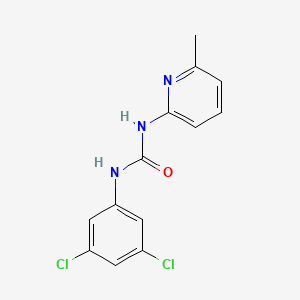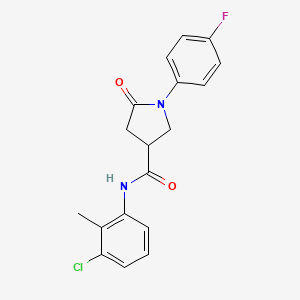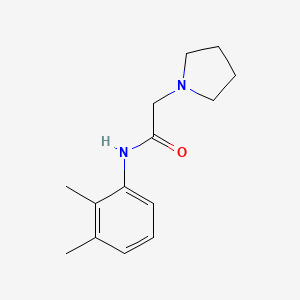
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime, also known as DFP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and organic solvents. DFP is a derivative of 2,4-difluoroacetophenone and has a molecular weight of 237.18 g/mol.
Mecanismo De Acción
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, seizures, and respiratory failure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of AChE, induction of oxidative stress, and activation of apoptotic pathways. In addition, this compound has been shown to have neurotoxic effects, leading to neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound is also highly toxic and can pose a risk to researchers if not handled properly. In addition, this compound has a short half-life in vivo, which can limit its usefulness for certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for neurodegenerative diseases, and the exploration of its use as a tool for studying enzyme kinetics and protein-protein interactions. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential risks to human health and the environment.
Métodos De Síntesis
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 1-(2,4-difluorophenyl)ethanone oxime, which is then converted to this compound through a methyleneoxime formation reaction using paraformaldehyde and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(2,4-difluorophenyl)ethanone O,O'-methyleneoxime has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. It has been used as a reagent in organic synthesis, as a ligand in metal complexes, and as a probe for studying enzyme kinetics. In addition, this compound has been investigated for its potential use as an insecticide and as a chemotherapeutic agent.
Propiedades
IUPAC Name |
(Z)-1-(2,4-difluorophenyl)-N-[[(E)-1-(2,4-difluorophenyl)ethylideneamino]oxymethoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O2/c1-10(14-5-3-12(18)7-16(14)20)22-24-9-25-23-11(2)15-6-4-13(19)8-17(15)21/h3-8H,9H2,1-2H3/b22-10-,23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVODBVPGXOXFB-BKNYSILLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCON=C(C)C1=C(C=C(C=C1)F)F)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCO/N=C(/C)\C1=C(C=C(C=C1)F)F)/C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)

![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5417582.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5417583.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5417587.png)